molecular formula C19H24BrN3O2 B2566066 Tert-butyl 4-(7-bromo-4-methylquinazolin-2-yl)piperidine-1-carboxylate CAS No. 2503205-68-1

Tert-butyl 4-(7-bromo-4-methylquinazolin-2-yl)piperidine-1-carboxylate

Cat. No.: B2566066
CAS No.: 2503205-68-1
M. Wt: 406.324
InChI Key: DRTMHQMMYMKKEQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(7-bromo-4-methylquinazolin-2-yl)piperidine-1-carboxylate is a synthetic organic compound with a molecular weight of 4063 g/mol It features a quinazoline core substituted with a bromine atom and a methyl group, linked to a piperidine ring through a carboxylate ester

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(7-bromo-4-methylquinazolin-2-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, which can be achieved through the cyclization of appropriate precursors. The bromination of the quinazoline ring is then carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

The next step involves the formation of the piperidine ring, which is often synthesized separately and then coupled with the quinazoline derivative. The final step is the esterification reaction to introduce the tert-butyl carboxylate group. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(7-bromo-4-methylquinazolin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the quinazoline ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the quinazoline ring.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives, while hydrolysis will produce the corresponding carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-(7-bromo-4-methylquinazolin-2-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. The quinazoline core is a common motif in many bioactive molecules, and modifications to this structure can lead to the discovery of new drugs with therapeutic potential.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a building block for the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate
  • Tert-butyl 3-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
  • 1-(Tert-butyl) 2-methyl (2S,4R)-4-((4-bromo-7-fluoroisoindoline-2-yl)piperidine-1-carboxylate)

Uniqueness

Tert-butyl 4-(7-bromo-4-methylquinazolin-2-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the quinazoline ring and the presence of the piperidine carboxylate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl 4-(7-bromo-4-methylquinazolin-2-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrN3O2/c1-12-15-6-5-14(20)11-16(15)22-17(21-12)13-7-9-23(10-8-13)18(24)25-19(2,3)4/h5-6,11,13H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTMHQMMYMKKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NC(=N1)C3CCN(CC3)C(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2503205-68-1
Record name tert-butyl 4-(7-bromo-4-methylquinazolin-2-yl)piperidine-1-carboxylate
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